7-Propoxy-chromen-2-one

Descripción general

Descripción

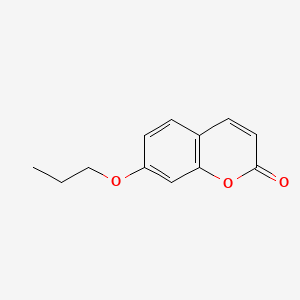

7-propoxi-2H-cromen-2-ona, también conocida como 7-propoxi-cumarina, es un derivado de la cumarina. Las cumarinas son una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. La fórmula molecular de la 7-propoxi-2H-cromen-2-ona es C12H12O3, y tiene un peso molecular de 204.22 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 7-propoxi-2H-cromen-2-ona normalmente implica la reacción de la 7-hidroxi-2H-cromen-2-ona con bromuro de propilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente como acetona o dimetilformamida (DMF) a temperaturas elevadas . El esquema general de la reacción es el siguiente:

- Disolver la 7-hidroxi-2H-cromen-2-ona y el carbonato de potasio en acetona.

- Agregar bromuro de propilo a la mezcla de reacción.

- Calentar la mezcla a alrededor de 40°C y agitar durante varias horas.

- Aislar el producto por filtración y purificarlo usando recristalización.

Métodos de Producción Industrial

La producción industrial de la 7-propoxi-2H-cromen-2-ona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas automatizados para controlar con precisión las condiciones de reacción. El producto se purifica luego mediante técnicas como destilación, cristalización o cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 7-propoxi-2H-cromen-2-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: El grupo propoxi puede ser sustituido por otros grupos alquilo o arilo utilizando reactivos apropiados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Las reacciones de sustitución a menudo implican el uso de haluros de alquilo o haluros de arilo en presencia de una base.

Principales Productos Formados

Oxidación: Formación de quinonas.

Reducción: Formación de derivados dihidro.

Sustitución: Formación de varios derivados alquilo o arilo.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Neurodegenerative Diseases : Research indicates that 7-propoxy-chromen-2-one exhibits potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Inhibition of AChE can increase acetylcholine levels in the brain, enhancing cognitive function.

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies reveal that it induces apoptosis and causes cell cycle arrest in cancer cells, making it a candidate for anticancer therapies .

2. Biological Activity

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against several pathogenic strains, indicating its potential use in developing new antimicrobial agents .

- Enzyme Inhibition : Beyond AChE, the compound may inhibit other enzymes involved in metabolic pathways, contributing to its therapeutic effects in various diseases .

3. Industrial Applications

- Fluorescent Dyes and Optical Brighteners : The compound is utilized in the production of optical brighteners and fluorescent dyes due to its ability to absorb and emit light effectively. This application is particularly relevant in the textile and plastics industries .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Carcinoma) | 15.0 | Cell cycle arrest |

| Panc-1 (Pancreatic Carcinoma) | 12.5 | Proapoptotic effect |

In vitro assays have revealed that this compound exhibits significant antiproliferative effects on human cervical adenocarcinoma (HeLa) cells with an IC50 value of 10.5 µM. The mechanism primarily involves apoptosis induction through caspase activation pathways .

Mecanismo De Acción

El mecanismo de acción de la 7-propoxi-2H-cromen-2-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe las enzimas colinesterasa y monoaminooxidasa, que participan en la degradación de los neurotransmisores . Esta inhibición puede conducir a niveles elevados de neurotransmisores en el cerebro, lo que potencialmente mejora la función cognitiva y alivia los síntomas de las enfermedades neurodegenerativas.

Comparación Con Compuestos Similares

Compuestos Similares

7-hidroxi-2H-cromen-2-ona: Un precursor en la síntesis de 7-propoxi-2H-cromen-2-ona.

7-metoxi-2H-cromen-2-ona: Otro derivado de cumarina con actividades biológicas similares.

6,7-dipropoxi-2H-cromen-2-ona: Un compuesto relacionado con posibles efectos antiasmáticos.

Singularidad

La 7-propoxi-2H-cromen-2-ona es única debido a su sustitución de propoxi específica en la posición 7, que imparte propiedades químicas y biológicas distintas. Esta sustitución puede mejorar su capacidad para interactuar con ciertas enzimas y receptores, lo que la convierte en un compuesto valioso en química medicinal y desarrollo de fármacos.

Actividad Biológica

7-Propoxy-chromen-2-one, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for developing novel pharmacological agents.

Chemical Structure and Properties

This compound is characterized by a chromenone backbone with a propoxy group at the 7-position. Its molecular formula is . The structural integrity and interactions within its molecular framework can influence its biological efficacy.

Key Structural Features

- Chromone Core : Provides a scaffold for various biological interactions.

- Propoxy Substituent : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, reducing oxidative stress in cells. Antioxidant properties are essential in preventing cellular damage linked to various diseases.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound demonstrates the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Activity : Studies have reported that this compound exhibits activity against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant antioxidant activity with IC50 values comparable to known antioxidants. | DPPH radical scavenging assay. |

| Study B | Inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. | MTT assay and flow cytometry analysis. |

| Study C | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. | Agar diffusion method. |

Comparative Analysis with Similar Compounds

When compared to other coumarin derivatives, this compound exhibits unique biological profiles:

| Compound | Biological Activity | Notes |

|---|---|---|

| 7-Hydroxycoumarin | Anticoagulant, Antioxidant | Lacks propoxy group |

| 4-Methylcoumarin | Antimicrobial | Less potent than 7-propoxy derivative |

| Coumarin | Antifungal, Anticancer | Broader spectrum but less specificity |

Propiedades

IUPAC Name |

7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCOTWGEKNZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209762 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-73-8 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6093-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.